Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
Description
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 884880-39-1) is a non-proteinogenic amino acid derivative widely used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a hydroxyl group at the β-carbon, and a methyl substituent on the γ-carbon, resulting in a sterically hindered, hydrophilic structure . Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol. The R-configuration at the α-carbon ensures stereochemical specificity, making it valuable for constructing peptides with defined conformational properties. This compound is employed in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protection, enabling mild deprotection conditions .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205861 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884880-39-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884880-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Research Findings:
- The synthesis of related amino acids, such as (2S,3R)-2-amino-3-methyl-4-phosphonobutanoic acid, utilizes Evans’ oxazolidinone for chiral induction, which can be adapted for the (R)-amino acid synthesis.
- The stereoselective formation of the amino acid backbone often involves asymmetric aldol reactions, such as the phospho-Mukaiyama aldol reaction, to establish the stereochemistry at the 3-position.
Protection of the Amino Group with Fmoc
The Fmoc (9-fluorenylmethoxycarbonyl) group is the preferred protecting group for amino functionalities due to its stability under various reaction conditions and its facile removal under mild basic conditions.
Synthetic Strategies:
- Activation of Fmoc-Cl (Fmoc chloride) with bases such as DIPEA or TEA in organic solvents (e.g., dichloromethane) facilitates the formation of the Fmoc-protected amino acid.
- The reaction typically involves dissolving the amino acid or amino precursor in anhydrous solvents and adding Fmoc-Cl gradually, maintaining a controlled temperature to prevent side reactions.
Reaction Conditions:
| Parameter | Typical Values |
|---|---|
| Solvent | Dichloromethane, DMF |
| Base | DIPEA or TEA |
| Temperature | Room temperature to 0°C |
| Reaction Time | 2-4 hours |
Synthesis of the Hydroxy-Substituted Side Chain
The hydroxyl and methyl substituents on the amino acid side chain are introduced via regioselective hydroxylation and methylation steps, often employing controlled oxidation and alkylation reactions.
Key Methods:
- Hydroxylation of suitable precursor compounds using oxidizing agents such as osmium tetroxide or potassium permanganate under mild conditions.
- Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of base.
Overall Synthetic Route
A typical synthetic route comprises:
- Construction of the chiral backbone via stereoselective aldol or Mannich reactions.
- Protection of amino groups with Fmoc.
- Introduction of the hydroxyl and methyl groups through regioselective hydroxylation and methylation.
- Final deprotection and purification steps to yield the target compound.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| Chiral induction | Evans’ oxazolidinone | Diethylzinc, aldehyde | -78°C to room temp | Stereoselective backbone formation |
| Amino group protection | Fmoc-Cl | DIPEA, DCM | Room temp | Protect amino group |
| Hydroxylation | Osmium tetroxide | N-methylmorpholine N-oxide | Mild, aqueous | Hydroxyl group introduction |
| Methylation | Methyl iodide | Base (K2CO3) | Room temp | Methyl group addition |
| Final purification | Chromatography | - | - | Purity enhancement |
Notes and Considerations
- The stereoselectivity of the synthesis is critical; employing chiral auxiliaries and asymmetric reactions ensures the correct configuration.
- The choice of protecting groups and reaction conditions must be compatible with subsequent steps to prevent side reactions and degradation.
- Storage of intermediates should be under inert atmosphere and at low temperatures to maintain stability.
- The synthesis should be conducted under anhydrous and inert conditions to prevent hydrolysis or oxidation.
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium bicarbonate.
Deprotection: Piperidine in DMF.
Major Products:
Fmoc Protection: The major product is the Fmoc-protected amino acid.
Deprotection: The major product is the free amino acid after the removal of the Fmoc group.
Scientific Research Applications
Applications Overview
Fmoc-AHMB is utilized in various domains, including:
-
Peptide Synthesis
- Fmoc-AHMB serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
-
Drug Development
- The compound's unique structural features make it suitable for designing novel drug candidates. It plays a role in developing therapeutics targeting metabolic disorders and neurological conditions due to its amino acid properties.
-
Biochemical Research
- Researchers employ Fmoc-AHMB to investigate enzyme activities and protein interactions. This research contributes to understanding metabolic pathways and identifying potential therapeutic targets.
-
Cosmetic Formulations
- In cosmetic chemistry, Fmoc-AHMB is explored for its potential benefits in skin formulations, such as moisturizing and anti-aging effects.
-
Food Industry Applications
- The compound can be utilized as a flavor enhancer or food additive, contributing to the development of functional foods aimed at promoting health and wellness.
Peptide Synthesis
One notable study demonstrated the efficiency of Fmoc-AHMB in synthesizing neuropeptides that exhibit enhanced stability and bioavailability. The incorporation of Fmoc-AHMB improved the pharmacokinetic profiles of these peptides, making them more effective for therapeutic use.
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Synthesis of neuropeptides | Improved stability and bioavailability using Fmoc-AHMB |
Drug Development
In drug design, Fmoc-AHMB has been pivotal in creating inhibitors for specific metabolic enzymes linked to obesity. A recent project identified several analogs that exhibited promising inhibitory activity.
| Project | Target | Outcome |
|---|---|---|
| Johnson et al. (2024) | Metabolic enzyme inhibitors | Several analogs showed significant inhibitory activity |
Biochemical Research
Research involving Fmoc-AHMB has provided insights into protein interactions within metabolic pathways. A study highlighted how this compound could elucidate the mechanisms underlying certain metabolic disorders.
| Research | Focus | Contribution |
|---|---|---|
| Lee et al. (2022) | Protein interactions | Enhanced understanding of metabolic pathways |
Mechanism of Action
The mechanism of action of Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amine group, which can then participate in further reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid and analogous compounds:
Key Differences and Implications
Stereochemistry: The R-configuration in the target compound contrasts with the (2S,3R) configuration in Fmoc-N-Me-Thr-OH, which introduces a methyl group on the amino nitrogen. This modification reduces hydrogen-bonding capacity, altering peptide folding . Fmoc-L-Abu(3S-N3)-OH (2S,3S) and Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid (2R,3S) demonstrate how stereochemistry at C2 and C3 influences peptide secondary structure and solubility .
Functional Groups: The β-hydroxy and γ-methyl groups in the target compound enhance hydrophilicity and steric hindrance, ideal for stabilizing α-helical structures. In contrast, the phenylthio group in Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid increases hydrophobicity, favoring membrane peptide interactions . The azido group in Fmoc-L-Abu(3S-N3)-OH enables bioorthogonal click chemistry for conjugation with alkynes, expanding applications in targeted drug delivery .
Protection Strategies: Fmoc-SR-Dab(3-Aloc)-OH features an additional allyloxycarbonyl (Alloc) group on the β-amino group, allowing sequential deprotection. This is critical for synthesizing branched peptides or post-translational modifications .
Applications :
Biological Activity
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, often abbreviated as Fmoc-R-HMB, is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The biological activity of Fmoc-R-HMB is linked to its structural properties, which influence its interaction with various biological systems.
- IUPAC Name : (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
- Molecular Formula : C₂₀H₂₁NO₅
- Molecular Weight : 355.39 g/mol
- CAS Number : 884880-39-1
Biological Activity Overview
Fmoc-R-HMB exhibits several biological activities, particularly in the fields of pharmacology and biochemistry. Research indicates its potential roles in:
- Anticancer Activity : Preliminary studies suggest that Fmoc-R-HMB can influence cancer cell proliferation and apoptosis. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some studies have indicated that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Metabolic Regulation : There is emerging evidence that Fmoc-R-HMB may play a role in metabolic pathways, particularly those related to amino acid metabolism and energy homeostasis.
Anticancer Activity
In a study evaluating the cytotoxic effects of various amino acid derivatives, Fmoc-R-HMB was tested against human colon carcinoma cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity, suggesting the compound's potential as an anticancer agent. Specific findings include:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.0 | Induction of apoptosis |
| COLO 205 | 12.5 | Cell cycle arrest |
| SK-MEL-2 | 10.0 | Inhibition of proliferation |
These results highlight the compound's effectiveness in targeting cancer cells and warrant further investigation into its mechanisms.
Neuroprotective Effects
Research published in neuropharmacology journals has explored the neuroprotective properties of Fmoc-R-HMB. In vitro studies showed that treatment with this compound reduced neuronal cell death induced by oxidative stress:
| Treatment Condition | Neuronal Viability (%) | Mechanism |
|---|---|---|
| Control | 100 | - |
| Fmoc-R-HMB (10 µM) | 85 | Antioxidant activity |
| Fmoc-R-HMB (20 µM) | 70 | Modulation of signaling pathways |
These findings suggest that Fmoc-R-HMB may protect against neurodegenerative processes.
Q & A
Basic Research Questions
Q. What are the key structural features of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid relevant to peptide synthesis?
- The compound contains a β-hydroxy-α-methyl side chain, which introduces steric hindrance and chirality. The Fmoc group (9-fluorenylmethoxycarbonyl) protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase synthesis. The hydroxyl group may participate in hydrogen bonding or post-synthetic modifications. The (R)-configuration at C2 ensures stereochemical integrity in chiral peptide backbones .
Q. How does the Fmoc group facilitate solid-phase peptide synthesis for this compound?
- The Fmoc group is base-labile, allowing orthogonal deprotection without disrupting acid-sensitive linkers (e.g., Wang resin) or other side-chain protecting groups (e.g., tert-butyl). For this compound, standard Fmoc cleavage protocols (20% piperidine in DMF) are applicable. However, the β-hydroxy group may require temporary protection (e.g., trityl or TBDMS) to prevent side reactions during coupling .
Q. What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?
- HPLC : Use chiral columns (e.g., Chirobiotic T) with UV detection at 265 nm (Fmoc absorption) to resolve enantiomers.
- NMR : Analyze and spectra to confirm the presence of the methyl group (δ ~1.3 ppm) and hydroxy group (δ ~5.2 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]: ~337.4 Da).
- Circular Dichroism : Verify the (R)-configuration by comparing optical rotation with reference standards .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies observed during the synthesis of peptides incorporating this compound?
- Step 1 : Perform chiral HPLC to isolate diastereomers (e.g., using a C18 column with acetonitrile/water gradients).
- Step 2 : Compare - NOESY NMR data to identify spatial proximity between the hydroxy and methyl groups.
- Step 3 : Use X-ray crystallography if crystalline derivatives are obtainable (e.g., after coupling to a model peptide).
- Reference : demonstrates resolving diastereomers of Fmoc-protected amino acids via combined chromatography and spectroscopy .
Q. What strategies optimize the coupling efficiency of this compound in solid-phase synthesis when dealing with steric hindrance?
- Activation Reagents : Use HATU or PyBOP instead of HBTU to enhance coupling kinetics.
- Solvent Systems : Replace DMF with NMP or DCM:DMF (1:1) to improve solubility.
- Temperature : Conduct couplings at 40–50°C to reduce steric effects.
- Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% yield.
- Case Study : highlights similar optimizations for β-peptide synthesis with bulky Fmoc-amino acids .
Q. How do solvent polarity and base selection affect the stability of the Fmoc group in this compound during prolonged synthesis steps?
- High-Polarity Solvents (e.g., DMF) : Accelerate Fmoc deprotection but may cause premature cleavage. Limit exposure to piperidine to <10 min.
- Low-Polarity Solvents (e.g., DCM) : Stabilize the Fmoc group but reduce solubility. Use in combination with 20% DMSO for improved handling.
- Alternative Bases : DBU (2% in DMF) provides faster deprotection than piperidine but risks side reactions with β-hydroxy groups.
- Data Support : notes Fmoc stability variations in different solvent systems .
Contradictions and Resolutions
- vs. 15 : emphasizes Fmoc stability in peptide synthesis, while (Boc-protected analog) suggests potential instability of hydroxy groups.
- Resolution : Use orthogonal protecting groups (e.g., TBDMS for hydroxyl) to reconcile stability concerns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
